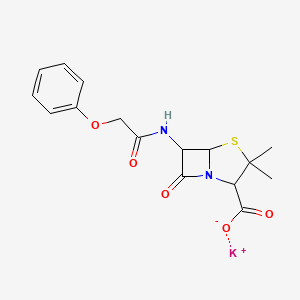

Phenoxymethylpenicillinic acid potassium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTVWSOKIJULET-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17KN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Early Scientific Investigations of Phenoxymethylpenicillinic Acid Potassium Salt

Discovery and Initial Characterization in Penicillin Research

The initial form of penicillin that was mass-produced and used clinically was benzylpenicillin, or penicillin G. A major limitation of penicillin G was its rapid degradation in the acidic environment of the stomach, necessitating its administration by injection. actamedicamarisiensis.ro The quest for an orally active form of penicillin was a significant research goal in the post-war era.

The discovery of phenoxymethylpenicillin (penicillin V) is credited to the Austrian pharmaceutical company Biochemie in 1951. wikipedia.org During fermentation processes aimed at producing penicillin, a company biologist, Ernst Brandl, serendipitously added phenoxyethanol (B1677644) to the fermentation tanks as a disinfectant. wikipedia.org This unexpectedly led to the production of a new type of penicillin, which was identified as phenoxymethylpenicillin. wikipedia.org The crucial insight was the realization that this new compound was stable in acidic conditions, meaning it could survive passage through the stomach and be absorbed into the bloodstream when taken orally. wikipedia.orgnih.gov

Earlier, in 1948, researchers at Eli Lilly had also synthesized phenoxymethylpenicillin as part of their investigation into penicillin precursors, but the significance of its acid stability was not fully appreciated at the time. wikipedia.org

The initial characterization of phenoxymethylpenicillin focused on its remarkable stability in acidic environments compared to benzylpenicillin. actamedicamarisiensis.ro This property was attributed to the presence of the phenoxymethyl (B101242) side chain, which protects the labile β-lactam ring from acid hydrolysis. actamedicamarisiensis.ro Early studies confirmed its antibacterial activity was comparable to penicillin G against many Gram-positive bacteria, the primary targets of early penicillins. wikipedia.org

Early Development and Evolution within the Beta-Lactam Class

Phenoxymethylpenicillin's introduction marked a significant advancement in the burgeoning class of β-lactam antibiotics. nhsjs.comresearchgate.net The β-lactam ring is the core structural component of all penicillins and is responsible for their antibacterial activity by inhibiting bacterial cell wall synthesis. wikipedia.orgwikipedia.org

The development of phenoxymethylpenicillin represented a move towards semi-synthetic penicillins, where the core penicillin structure produced by fermentation could be chemically modified to improve its properties. The key difference between benzylpenicillin (penicillin G) and phenoxymethylpenicillin (penicillin V) lies in their side chains attached to the 6-aminopenicillanic acid nucleus.

| Feature | Benzylpenicillin (Penicillin G) | Phenoxymethylpenicillin (Penicillin V) |

| Side Chain | Benzyl group | Phenoxymethyl group |

| Acid Stability | Low (degraded by stomach acid) | High (stable in stomach acid) |

| Route of Administration | Primarily parenteral (injection) | Primarily oral |

| Spectrum of Activity | Similar activity against Gram-positive bacteria, more active against some Gram-negative bacteria | Similar activity against Gram-positive bacteria, less active against Gram-negative bacteria wikipedia.org |

This table highlights the trade-offs in early penicillin development. While penicillin V offered the convenience of oral administration, penicillin G retained slightly broader activity against certain bacteria. This distinction helped to define their respective clinical roles. The evolution of the β-lactam class continued with the development of penicillins resistant to bacterial enzymes (β-lactamases) and those with a broader spectrum of activity against Gram-negative bacteria. wikipedia.orgnih.gov

Methodological Advances in Early Penicillin Biosynthesis Studies

The discovery of phenoxymethylpenicillin also spurred further research into the biosynthesis of penicillins. Scientists sought to understand how the Penicillium fungus synthesizes the complex penicillin molecule and, specifically, how different side chains could be incorporated.

Early studies established that the biosynthesis of all penicillins starts with the condensation of three amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine, to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). news-medical.net This is followed by an oxidative cyclization to form isopenicillin N, the common precursor to all penicillins. news-medical.net

A key methodological advance was the use of precursor-directed biosynthesis. Researchers discovered that by feeding different carboxylic acids to the Penicillium fermentation culture, they could influence the type of penicillin produced. For the production of phenoxymethylpenicillin, phenoxyacetic acid is supplied as the precursor. nih.gov The fungal enzyme acyl-CoA: 6-aminopenicillanic acid acyltransferase then catalyzes the exchange of the L-α-aminoadipyl side chain of isopenicillin N for the phenoxyacetyl group, forming phenoxymethylpenicillin. nih.gov

Studies using high-performance liquid chromatography (HPLC) were instrumental in tracking the uptake of precursors like phenoxyacetic acid and the subsequent production of phenoxymethylpenicillin in the fermentation medium and within the fungal cells. actamedicamarisiensis.ronih.gov These investigations revealed competitive dynamics in precursor utilization. For instance, if both phenylacetic acid (the precursor for benzylpenicillin) and phenoxyacetic acid were present, the fungus would preferentially produce benzylpenicillin. nih.gov These findings were crucial for optimizing the industrial production of specific penicillins.

Synthetic and Biosynthetic Pathways of Phenoxymethylpenicillinic Acid Potassium Salt

Microbial Biosynthesis via Penicillium chrysogenum Fermentation

The industrial production of phenoxymethylpenicillin relies on the filamentous fungus Penicillium chrysogenum (recently reclassified as P. rubens). nih.gov This process is conducted in large-scale deep tank fermenters where culture conditions such as temperature, pH, and nutrient supply are meticulously controlled to maximize yield. slideshare.net The biosynthesis is a secondary metabolic process, typically occurring during the late logarithmic or stationary growth phase of the fungus. youtube.com

The defining feature of phenoxymethylpenicillin is its phenoxymethyl (B101242) side chain, which is not naturally synthesized by P. chrysogenum. To produce this specific penicillin variant, a side-chain precursor, phenoxyacetic acid (POA), must be supplied to the fermentation medium. nih.govwikipedia.org The fungus then incorporates this precursor into the penicillin scaffold. wikipedia.org Studies have shown that P. chrysogenum can utilize different precursors; for instance, if phenylacetic acid (PA) is supplied, benzylpenicillin (Penicillin G) is produced. If both POA and PA are present, the fungus preferentially utilizes PA to produce Penicillin G, blocking the formation of Penicillin V. nih.gov

Significant efforts in metabolic engineering have been applied to enhance the productivity of P. chrysogenum strains. These approaches have been instrumental in moving from the low yields of early strains to the high-efficiency production required for industrial manufacturing.

| Compartmentalization Enhancement | The final step of Penicillin V biosynthesis occurs in peroxisomes (microbodies). High-producing strains exhibit a greater abundance of these organelles. mdpi.comnews-medical.net | More efficient enzymatic conversion of isopenicillin N and precursor transport, boosting final product formation. |

The biosynthesis of phenoxymethylpenicillin from basic amino acid precursors is a multi-step enzymatic process localized within the cytosol and peroxisomes of the fungal cell. news-medical.net

Tripeptide Formation : The process begins in the cytosol with the condensation of three precursor amino acids: L-α-aminoadipic acid (A), L-cysteine (C), and L-valine (V). This reaction is catalyzed by the large non-ribosomal peptide synthetase (NRPS) known as ACV synthetase (ACVS), encoded by the pcbAB gene, to form the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). researchgate.net

Bicyclic Ring Formation : The ACV tripeptide is then cyclized by the enzyme isopenicillin N synthase (IPNS), which is encoded by the pcbC gene. This oxidative cyclization forms the characteristic bicyclic β-lactam and thiazolidine (B150603) ring structure, yielding the intermediate compound isopenicillin N (IPN). nih.gov

Side-Chain Exchange : In the final step, which occurs within the peroxisomes, the α-aminoadipyl side chain of IPN is exchanged for the phenoxyacetyl group derived from the externally supplied phenoxyacetic acid precursor. This crucial transacylation is catalyzed by acyl-CoA:isopenicillin N acyltransferase (IAT), encoded by the penDE gene. researchgate.netnih.gov This reaction directly yields the final product, phenoxymethylpenicillinic acid.

Key Enzymes in Phenoxymethylpenicillin Biosynthesis

| Enzyme | Gene | Cellular Location | Function |

|---|---|---|---|

| ACV Synthetase (ACVS) | pcbAB | Cytosol | Condenses L-α-aminoadipic acid, L-cysteine, and L-valine to form the ACV tripeptide. researchgate.net |

| Isopenicillin N Synthase (IPNS) | pcbC | Cytosol | Catalyzes the oxidative cyclization of the ACV tripeptide to form the bicyclic core of isopenicillin N. nih.gov |

| Acyl-CoA:Isopenicillin N Acyltransferase (IAT) | penDE | Peroxisome | Exchanges the L-α-aminoadipyl side chain of isopenicillin N with a phenoxyacetyl group to form phenoxymethylpenicillin. researchgate.netnih.gov |

Chemical Synthesis Routes to Phenoxymethylpenicillinic Acid Potassium Salt

While microbial fermentation is the source of the penicillin nucleus, chemical synthesis plays a vital role in the production of semi-synthetic penicillins, including phenoxymethylpenicillin itself, from a key intermediate.

The core of semi-synthetic penicillin production is the molecule 6-aminopenicillanic acid (6-APA). wikipedia.org 6-APA contains the essential β-lactam-thiazolidine ring system but lacks a side chain. It is produced on a large industrial scale by the enzymatic hydrolysis of Penicillin G or Penicillin V. researchgate.netacs.org Phenoxymethylpenicillinic acid can be synthesized by the acylation of 6-APA. This involves a condensation reaction between the amino group of 6-APA and an activated form of the phenoxyacetic acid side chain, typically phenoxyacetyl chloride. chemicalbook.com

Acylation of 6-APA to form Phenoxymethylpenicillinic Acid

| Reactant 1 | Reactant 2 | Product |

|---|

This reaction provides a direct chemical route to the active penicillin molecule, attaching the desired side chain to the microbially-produced penicillin nucleus.

Phenoxymethylpenicillinic acid is a carboxylic acid with limited water solubility. To improve its stability and solubility for pharmaceutical applications, it is converted into a salt. cymitquimica.com The potassium salt is the most common form. This derivatization is a straightforward acid-base reaction where the phenoxymethylpenicillinic acid is treated with a potassium-containing base, such as potassium hydroxide (B78521) or potassium carbonate, in a suitable solvent system. google.com The reaction neutralizes the carboxylic acid, forming the potassium carboxylate salt. The resulting this compound is then typically crystallized from the solution, purified, and dried to yield a stable, white crystalline powder. google.comnih.gov

Molecular and Biochemical Mechanisms of Action of Phenoxymethylpenicillinic Acid Potassium Salt

Interaction with Bacterial Penicillin-Binding Proteins (PBPs)

The primary molecular targets of phenoxymethylpenicillinic acid potassium salt are the penicillin-binding proteins (PBPs). patsnap.comnih.gov PBPs are a group of bacterial enzymes, specifically transpeptidases, carboxypeptidases, and endopeptidases, located on the inner side of the bacterial cell wall. drugbank.comnih.gov They are essential for the final steps of peptidoglycan synthesis, a critical polymer that provides structural integrity to the bacterial cell wall. patsnap.comwikipedia.org The mechanism of action is identical to other penicillins; it is bactericidal against susceptible microorganisms during the stage of active multiplication. wikipedia.org

The core mechanism of PBP inhibition by phenoxymethylpenicillin involves the formation of a stable, covalent bond with the active site of the enzyme. wikipedia.orgnih.gov The antibiotic acts as a structural analog of the D-alanyl-D-alanine terminal of the peptidoglycan precursor peptide chains. nih.gov This mimicry allows it to enter the catalytic site of the PBP.

The highly reactive β-lactam ring of the phenoxymethylpenicillin molecule is the key to its inhibitory action. youtube.com The active site of a PBP contains a crucial serine residue. nih.govyoutube.com The hydroxyl group of this serine residue performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring. nih.govyoutube.com This attack leads to the irreversible opening of the four-membered β-lactam ring and the formation of a stable acyl-enzyme intermediate (penicilloyl-enzyme complex). biomol.comwikipedia.orgresearchgate.net This process, known as covalent acylation, effectively inactivates the PBP, as the active site becomes blocked and is unable to participate in its normal catalytic functions. wikipedia.orgyoutube.com

The primary enzymatic function of high-molecular-weight PBPs is transpeptidation, which is the final and essential step in peptidoglycan synthesis. nih.govdiscoverbiotech.com This reaction creates cross-links between adjacent glycan chains, forming a rigid, mesh-like structure that encases the bacterial cell. patsnap.com By acylating the PBP active site, phenoxymethylpenicillin directly inhibits this transpeptidase activity. patsnap.comdiscoverbiotech.com

Without functional transpeptidases, the formation of these crucial peptide cross-links is blocked. discoverbiotech.commdpi.com This results in the synthesis of a weakened peptidoglycan layer that lacks the necessary structural rigidity to withstand the high internal osmotic pressure of the bacterial cell. biomol.compatsnap.com

| PBP Class | Primary Function | Effect of Inhibition by Phenoxymethylpenicillin |

|---|---|---|

| High-Molecular-Weight PBPs (Class A and B) | Transpeptidation and Glycosyltransfer (Class A) or only Transpeptidation (Class B). nih.gov | Inhibition of peptidoglycan cross-linking, leading to a structurally weak cell wall. patsnap.comdiscoverbiotech.com |

| Low-Molecular-Weight PBPs | Carboxypeptidation, Endopeptidation. nih.gov | Disruption of peptidoglycan maturation and recycling. nih.gov |

In addition to transpeptidases, some PBPs exhibit DD-carboxypeptidase activity. nih.gov These enzymes are responsible for cleaving the terminal D-alanine residue from the pentapeptide side chains of peptidoglycan precursors. uliege.be This activity is important for regulating the extent of cross-linking and for peptidoglycan recycling.

Phenoxymethylpenicillin, by acylating the active site serine of these carboxypeptidases, also inhibits their function. nih.gov Studies on D-alanine carboxypeptidase from Bacillus stearothermophilus have demonstrated that penicillin G, a close structural analog, binds as an ester to the active site serine, proving the acylation mechanism for this class of PBPs. nih.gov Inhibition of carboxypeptidase activity further disrupts the normal synthesis and maintenance of the bacterial cell wall. uliege.be

Structural studies, primarily using X-ray crystallography on PBPs complexed with various β-lactam antibiotics, have provided detailed insights into the molecular basis of their inhibition. nih.govresearchgate.net While specific crystal structures of phenoxymethylpenicillin complexed with a PBP are not as widely reported as for benzylpenicillin, the general mechanism is conserved. nih.govresearchgate.net

These studies confirm that the β-lactam antibiotic binds within the PBP's transpeptidase domain active site cleft. nih.gov The covalent bond forms between the carbonyl carbon of the opened β-lactam ring and the oxygen atom of the catalytic serine residue. nih.gov This creates a stable penicilloyl-acyl-enzyme complex. nih.gov The phenoxyacetyl side chain of phenoxymethylpenicillin occupies a position within the active site that would normally be taken by the acyl-D-alanyl-D-alanine portion of the natural peptidoglycan substrate. The use of fluorescent derivatives of penicillin V, such as BOCILLIN FL, in binding assays further confirms the covalent interaction with PBPs and is a tool for studying these complexes. nih.govnih.gov

| Structural Feature | Description | Reference |

|---|---|---|

| Binding Site | The C-terminal transpeptidase domain of the PBP. | nih.govresearchgate.net |

| Key Interaction | Covalent acylation of the active site serine residue by the β-lactam ring. | wikipedia.orgnih.gov |

| Nature of Complex | A stable, long-lived acyl-enzyme intermediate. | nih.gov |

| Conformational State | The antibiotic is bound in a geometry that mimics the transition state of the natural substrate. | nih.govnih.gov |

Disruption of Bacterial Cell Wall Biosynthesis and Integrity

The inhibition of PBP-mediated transpeptidation and carboxypeptidation is the direct cause of the disruption of bacterial cell wall biosynthesis. wikipedia.orgnih.gov The bacterial cell wall is a dynamic structure that is constantly being remodeled, especially during growth and cell division. wikipedia.orgmdpi.com The bactericidal action of phenoxymethylpenicillin is most pronounced in actively multiplying bacteria, where cell wall synthesis is rapid. wikipedia.orgnih.gov

When the cross-linking of peptidoglycan is inhibited, the newly synthesized cell wall is structurally deficient and weak. biomol.compatsnap.com Concurrently, the activity of bacterial autolytic enzymes (autolysins), which normally remodel the cell wall, continues. nih.gov The combination of a halt in new, robust cell wall synthesis and ongoing autolytic activity leads to the progressive degradation of the existing peptidoglycan layer. biomol.comnih.gov This results in the formation of lesions in the cell wall. wikipedia.orglibretexts.org

Ultimately, the weakened cell wall can no longer withstand the cell's high internal turgor pressure. biomol.comlibretexts.org This leads to the extrusion of the cytoplasm, the formation of osmotically fragile spheroplasts, and eventual cell lysis and death. biomol.comlibretexts.org

Sublethal Biochemical Effects of this compound on Bacterial Physiology

Exposure of bacteria to sublethal (sub-inhibitory) concentrations of phenoxymethylpenicillin can induce a range of biochemical and physiological changes without causing immediate cell death. mcmaster.caresearchgate.net These effects can have significant implications for bacterial behavior and virulence.

One observed effect is the alteration of cellular metabolism. mcmaster.ca Studies have shown that low levels of certain antibiotics can cause a shift in bacterial metabolism, for instance, towards anaerobic pathways. frontiersin.org Furthermore, exposure to non-lethal concentrations of penicillin can affect the expression of virulence factors. In studies with Group A streptococci, growth in the presence of sublethal penicillin concentrations led to a marked reduction in the production of M protein, a key virulence factor. nih.gov

Sublethal antibiotic exposure can also influence biofilm formation. mcmaster.ca While the effect can vary depending on the bacterial species and the specific antibiotic, some studies have shown that low levels of β-lactams can induce the release of extracellular DNA, which can promote the formation of biofilms. mcmaster.ca These complex communities of bacteria are often associated with increased tolerance to antibiotics.

| Physiological Effect | Biochemical Observation | Reference |

|---|---|---|

| Altered Virulence | Reduction in the production of M protein and other group and type substances in Group A streptococci. | nih.gov |

| Metabolic Shifts | Sub-lethal antibiotic concentrations can disrupt cell metabolism and may cause shifts in metabolic pathways. | mcmaster.cafrontiersin.org |

| Biofilm Formation | Induction of extracellular DNA release, which can promote biofilm formation in some species. | mcmaster.ca |

| Antigenic Composition | After multiple transfers in sublethal penicillin, variants can develop that lack certain group and type substances. | nih.gov |

Molecular Mechanisms of Bacterial Resistance to Phenoxymethylpenicillinic Acid Potassium Salt

Enzymatic Inactivation by Beta-Lactamases

The most prevalent mechanism of resistance to beta-lactam antibiotics in many bacteria is the production of beta-lactamase enzymes. nih.govnih.gov These enzymes provide a direct defensive line by inactivating the antibiotic before it can reach its PBP targets within the bacterial cell. iajps.com

Hydrolytic Cleavage of the Beta-Lactam Ring

Beta-lactamases function by catalyzing the hydrolysis of the amide bond within the characteristic four-membered beta-lactam ring of penicillin antibiotics. iajps.comnih.govbiomolther.org This chemical reaction is highly efficient and renders the antibiotic inactive. The process involves a nucleophilic attack on the carbonyl carbon of the beta-lactam ring. nih.gov In the vast majority of beta-lactamases (Ambler classes A, C, and D), this attack is carried out by a serine residue located in the enzyme's active site. iajps.commsdmanuals.com This forms a transient acyl-enzyme intermediate. A strategically positioned water molecule then hydrolyzes this intermediate, releasing the inactivated antibiotic, known as penicilloic acid, and regenerating the free enzyme. iajps.comnih.gov A smaller group of beta-lactamases (Ambler class B) are metalloenzymes that utilize one or two zinc ions to activate a water molecule, which then directly hydrolyzes the beta-lactam ring. msdmanuals.comnih.gov The opening of the beta-lactam ring is irreversible and alters the molecular structure of phenoxymethylpenicillin, preventing it from binding to its PBP targets. researchgate.net

Kinetic Analysis of Beta-Lactamase Activity Against Phenoxymethylpenicillin

The efficiency with which different beta-lactamases can hydrolyze phenoxymethylpenicillin varies significantly and can be quantified using kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). A lower K_m value indicates a higher affinity of the enzyme for the antibiotic, while a higher k_cat value signifies a faster rate of inactivation. Class A beta-lactamases, which include common enzymes like TEM-1 and SHV-1, are typically efficient penicillinases that readily hydrolyze penicillins. nih.govnih.gov The kinetic data are crucial for understanding the clinical relevance of a particular beta-lactamase in conferring resistance.

Table 1: Representative Kinetic Parameters for Beta-Lactamase Activity Note: Specific kinetic data for phenoxymethylpenicillin are often grouped with or are comparable to those for Benzylpenicillin (Penicillin G). The data below are illustrative of typical values for Class A penicillinases.

| Beta-Lactamase Type | Substrate | K_m (µM) | k_cat (s⁻¹) | Relative Hydrolysis Rate |

|---|---|---|---|---|

| TEM-1 (Class A) | Benzylpenicillin | 20-60 | ~1000 | 100 |

| SHV-1 (Class A) | Benzylpenicillin | 20-80 | ~600 | ~60 |

| AmpC (Class C) | Benzylpenicillin | 1-10 | ~500 | ~50 |

| OXA-1 (Class D) | Benzylpenicillin | ~100 | ~200 | ~20 |

Structural Studies of Beta-Lactamase-Phenoxymethylpenicillin Interactions

Structural studies, primarily using X-ray crystallography, have provided detailed insights into the interaction between beta-lactam antibiotics and the active sites of beta-lactamase enzymes. The active site is a gorge-like cavity where the catalytic residues, such as the nucleophilic serine, are precisely positioned. nih.govmdpi.com When phenoxymethylpenicillin enters the active site, its beta-lactam ring is positioned for the nucleophilic attack. The structure of the enzyme facilitates the reaction by stabilizing the transition state and the subsequent acyl-enzyme intermediate. mdpi.com The phenoxymethyl (B101242) side chain of the antibiotic interacts with various amino acid residues lining the active site, which can influence the binding affinity and the rate of hydrolysis. While specific crystal structures of phenoxymethylpenicillin complexed with beta-lactamases are less common in literature than those for other penicillins, the fundamental binding and catalytic mechanisms are conserved. biomolther.orgmdpi.com

Alterations in Penicillin-Binding Proteins (PBPs)

The bactericidal action of phenoxymethylpenicillin results from its ability to inhibit penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. nih.govnih.gov A second major mechanism of resistance involves the alteration of these PBP targets, which reduces their affinity for the antibiotic. nih.govnih.gov

Mutational Analysis of PBP Active Sites Affecting Phenoxymethylpenicillin Binding

In many clinically important pathogens, such as Streptococcus pneumoniae, resistance to penicillin is primarily mediated by modifications to PBPs. etflin.comresearchgate.net This resistance arises from a series of mutations in the genes encoding these proteins (pbp genes), particularly those for high-molecular-weight PBPs like PBP1a, PBP2b, and PBP2x. researchgate.netnih.gov These mutations often cluster in and around the transpeptidase domain that contains the active site. researchgate.netresearchgate.net

Analysis of resistant strains has revealed key amino acid substitutions that are critical for reducing the binding of penicillin. For example, in PBP2x, mutations near the conserved S-T-M-K active site motif, such as the T338A substitution, are frequently observed. researchgate.netresearchgate.net Similarly, in PBP2b, a T446A substitution is known to decrease penicillin binding affinity by as much as 60%. etflin.com The accumulation of multiple mutations in several PBP genes can lead to a stepwise increase in the level of resistance. etflin.comresearchgate.net High-level resistance often requires alterations in at least three PBPs (PBP1a, PBP2b, and PBP2x). etflin.com

Table 2: Key Mutations in S. pneumoniae PBPs Conferring Penicillin Resistance

| PBP Target | Conserved Motif | Common Amino Acid Substitution(s) | Impact on Resistance |

|---|---|---|---|

| PBP1a | S-R-N | T371A/S | Contributes to higher-level resistance. |

| PBP2b | S-S-N | T446A | Significantly reduces binding affinity. |

| PBP2x | S-T-M-K | T338A, Q552E | Primary determinant for initial low-level resistance. |

Reduced Affinity Mechanisms of PBPs for Phenoxymethylpenicillin

The mutations within the PBP active site confer resistance by lowering the protein's affinity for phenoxymethylpenicillin. nih.govresearchgate.net These amino acid substitutions alter the three-dimensional structure and electrostatic environment of the active site. researchgate.net This structural remodeling hinders the ability of the beta-lactam ring of penicillin to dock correctly and form a stable covalent bond with the active site serine. nih.govnih.gov

In highly resistant strains, particularly in streptococci, the altered PBP genes are often "mosaic genes." These are genetic hybrids that have arisen through horizontal gene transfer and homologous recombination with PBP genes from related bacterial species that naturally possess low-affinity PBPs. etflin.comresearchgate.netresearchgate.net This process can introduce dozens of mutations at once, leading to a radical reconstruction of the active site and a profound decrease in affinity for penicillins, allowing the enzyme to maintain its cell wall-building function even in the presence of the antibiotic. researchgate.net Consequently, the bacterium can continue to grow and divide, rendering the phenoxymethylpenicillin treatment ineffective.

Efflux Pump Mechanisms Affecting Intracellular Accumulation of Phenoxymethylpenicillin

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide range of toxic compounds, including antibiotics, from the cell's interior. frontiersin.orgmdpi.com This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target—the penicillin-binding proteins (PBPs) involved in cell wall synthesis. asm.org In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to multidrug resistance. nih.govbmbreports.org

The AcrAB-TolC efflux system in Escherichia coli is a well-characterized example of a tripartite RND pump that spans the inner membrane, periplasm, and outer membrane, effectively pumping substrates directly into the external medium. nih.govbmbreports.org Research has demonstrated that this system is capable of exporting a diverse array of antibiotics, including various penicillins.

A quantitative study on the efflux of penicillins by the AcrAB-TolC pump revealed that phenoxymethylpenicillin is indeed a substrate for this system. The study determined the kinetic parameters for the efflux of several penicillins, providing insight into the efficiency of their removal from the bacterial cell. asm.orgnih.govnih.gov Notably, penicillins were found to have a significantly stronger apparent affinity for the AcrB transporter and higher maximum efflux rates compared to cephalosporins. asm.orgnih.gov

The kinetics of efflux for many penicillins, including phenoxymethylpenicillin, demonstrated positive cooperativity, suggesting a complex interaction between the antibiotic and the transporter. asm.orgnih.gov Below is a data table summarizing the kinetic constants for the efflux of phenoxymethylpenicillin and other selected penicillins by the AcrAB-TolC pump in E. coli.

| Penicillin Derivative | Apparent Km (μM) | Vmax (nmol/min/mg of cell) |

|---|---|---|

| Phenoxymethylpenicillin (Penicillin V) | 15 | 1.8 |

| Ampicillin | 50 | 3.5 |

| Cloxacillin | 50 | 1.6 |

Data derived from studies on the AcrAB-TolC efflux pump in E. coli. asm.orgnih.gov

Outer Membrane Permeability Changes and Phenoxymethylpenicillin Uptake

The outer membrane of Gram-negative bacteria serves as a formidable selective barrier, regulating the influx of substances into the cell. mdpi.comnih.gov For hydrophilic antibiotics like phenoxymethylpenicillin, the primary route of entry is through water-filled protein channels known as porins. mdpi.comnih.gov The two major non-specific porins in E. coli are OmpF and OmpC. frontiersin.orgfrenoy.eu

Bacteria can develop resistance by modifying their outer membrane to reduce the uptake of antibiotics. This is primarily achieved through two mechanisms:

Downregulation of Porin Expression: Bacteria can decrease the number of porin channels in the outer membrane. A reduction in the expression of genes like ompF or ompC leads to fewer channels for the antibiotic to pass through, thereby lowering its intracellular concentration. frontiersin.orgfrenoy.eu

Mutation of Porin Channels: Alterations in the amino acid sequence of porin proteins can lead to channels with a narrower constriction zone or altered electrostatic properties. nih.gov Such mutations can physically hinder the passage of antibiotic molecules or electrostatically repel them, reducing the rate of diffusion into the periplasm. nih.gov

Studies have shown that the loss or modification of OmpF and OmpC porins is a significant factor in resistance to beta-lactam antibiotics. frontiersin.orgfrenoy.eunih.gov While much of the specific research has focused on broader-spectrum beta-lactams like cephalosporins and carbapenems, the principle applies to phenoxymethylpenicillin as a small, hydrophilic molecule. mdpi.comnih.gov The effectiveness of efflux pumps is synergistically enhanced by low outer membrane permeability. nih.gov When the rate of influx is low due to permeability changes, even a moderately efficient efflux pump can successfully keep the intracellular antibiotic concentration below the therapeutic threshold.

Research on ertapenem-resistant Klebsiella pneumoniae and Enterobacter aerogenes has demonstrated that high-level resistance is consistently associated with the loss of both major porins, highlighting the critical role of permeability in carbapenem (B1253116) resistance. researchgate.net Similarly, in Neisseria gonorrhoeae, mutations in the PorB porin contribute to penicillin resistance by working in concert with efflux pump activity. nih.govnih.gov

The following table summarizes the impact of porin modifications on bacterial resistance to beta-lactam antibiotics, a class that includes phenoxymethylpenicillin.

| Bacterial Species | Porin(s) Affected | Mechanism of Change | Observed Effect on Resistance |

|---|---|---|---|

| Escherichia coli | OmpF, OmpC | Downregulation or loss of expression | Increased resistance to various β-lactams. frontiersin.orgfrenoy.eu |

| Klebsiella pneumoniae | OmpK35, OmpK36 | Loss of both porins | High-level resistance to carbapenems. researchgate.net |

| Neisseria gonorrhoeae | PorB | Point mutations (e.g., G120K) | Increased resistance to penicillin and tetracycline. nih.gov |

| Enterobacter cloacae | OmpC, OmpF | Variable loss of expression | Contributes to ertapenem (B1671056) resistance. researchgate.net |

Advanced Analytical and Spectroscopic Methodologies for Research on Phenoxymethylpenicillinic Acid Potassium Salt

Chromatographic Techniques for Analysis and Purification

Chromatography is an indispensable tool in the pharmaceutical analysis of phenoxymethylpenicillinic acid potassium salt, facilitating both the separation of the active ingredient from related substances and its accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP) mode, stands as the principal technique for the purity assessment and quantification of this compound. jocpr.comjocpr.com RP-HPLC methods offer high resolution, sensitivity, and specificity, making them ideal for separating the parent compound from process-related impurities and degradation products. nih.govresearchgate.net

A typical RP-HPLC method involves a stationary phase, such as a C18 (ODS) column, and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. jocpr.comjocpr.com The pH of the mobile phase is a critical parameter, often adjusted with acids like glacial acetic acid to ensure the proper ionization state of the analyte and achieve optimal separation. jocpr.com Detection is commonly performed using a UV detector, as the phenoxyacetyl side chain of the molecule possesses a strong chromophore. jocpr.comjocpr.com

Research has demonstrated the development of simple, precise, and accurate RP-HPLC methods for the determination of phenoxymethylpenicillin potassium in pharmaceutical formulations. jocpr.com These methods are validated according to ICH guidelines to ensure they are linear, accurate, precise, and robust. jocpr.com Forced degradation studies, involving exposure of the drug to stress conditions such as acid, base, oxidation, heat, and light, are performed to establish the stability-indicating nature of the HPLC method, ensuring that all potential degradation products are effectively separated from the main peak. jocpr.com

Table 1: Example of RP-HPLC Method Parameters for this compound Analysis jocpr.comjocpr.com

| Parameter | Condition |

| Column | Hypersil ODS, C-18 (e.g., 25 cm x 4 mm, 5 µm) |

| Mobile Phase | Water : Acetonitrile : Glacial Acetic Acid (500:500:5.75 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | 10 min |

Gas Chromatography-Mass Spectrometry (GC-MS) in Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile compounds. However, its direct application to this compound is limited due to the compound's low volatility and thermal lability. nih.govmdpi.com The high temperatures typically used in a GC inlet can cause the penicillin molecule to degrade, leading to an inaccurate representation of the sample's composition. mdpi.com

To overcome these limitations, chemical derivatization is often required to convert the non-volatile penicillin and its degradation products into more volatile and thermally stable forms suitable for GC analysis. jfda-online.comsigmaaldrich.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or alkylation, using reagents like trimethylsilyl (B98337) diazomethane (B1218177) (TMSD), are common derivatization strategies. sigmaaldrich.commdpi.com These reactions target polar functional groups such as carboxylic acids and secondary amides, replacing active hydrogens with less polar, more stable groups. sigmaaldrich.com For instance, research on the related compound Penicillin G has utilized TMSD for derivatization prior to GC-MS/MS analysis. mdpi.comresearchgate.net

Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the individual components of the mixture, and the mass spectrometer fragments each component, producing a unique mass spectrum that acts as a chemical fingerprint. By analyzing these fragmentation patterns, researchers can identify the structure of unknown degradation products. While less common than LC-MS for penicillin analysis, GC-MS can provide complementary information, especially for smaller, more volatile degradation products that may arise from the breakdown of the core penicillin structure. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the atomic connectivity and spatial arrangement of the this compound molecule.

Proton (¹H) NMR for Structural Elucidation and Purity Analysis

Proton (¹H) NMR spectroscopy provides a detailed map of all hydrogen atoms within the molecule. The spectrum displays signals (resonances) at different chemical shifts (measured in parts per million, ppm), with each signal corresponding to a unique proton or a group of equivalent protons. The position of the signal indicates the electronic environment of the proton, while the signal's integration (area) is proportional to the number of protons it represents. Furthermore, the splitting pattern (multiplicity) of a signal reveals information about the number of neighboring protons, a phenomenon known as spin-spin coupling.

In the ¹H NMR spectrum of this compound, distinct signals can be observed for the aromatic protons of the phenoxy group, the protons of the β-lactam and thiazolidine (B150603) rings, the methyl groups, and the methylene (B1212753) protons of the side chain. These signals confirm the presence of all key structural fragments. Purity can also be assessed by comparing the integration of signals from the parent compound to those of any impurity signals present in the spectrum.

Carbon-13 (¹³C) NMR for Carbon Skeleton Assignment

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. The chemical shift of each signal is characteristic of the carbon's hybridization (sp³, sp², sp) and its local chemical environment.

For this compound, the ¹³C NMR spectrum shows resonances for the carbonyl carbons of the β-lactam ring and the amide side chain at the downfield end of the spectrum (typically >160 ppm). Signals for the aromatic carbons of the phenoxy group appear in the intermediate region (approx. 110-160 ppm), while the aliphatic carbons of the bicyclic ring system and the methyl groups resonate at the upfield end (<80 ppm). The complete assignment of all carbon signals provides definitive confirmation of the molecule's carbon skeleton. nih.gov

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts for the Phenoxymethylpenicillin Core Structure (in D₂O)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| β-Lactam Ring | ||

| H-5 | ~5.6 | ~68 |

| H-6 | ~5.5 | ~59 |

| C-7 (C=O) | - | ~176 |

| Thiazolidine Ring | ||

| H-2 | ~4.2 | ~74 |

| C-2 (COO⁻) | - | ~175 |

| C-3 | - | ~65 |

| C-3 (CH₃) | ~1.5, ~1.6 | ~27, ~31 |

| Side Chain | ||

| -CH₂- | ~4.6 | ~68 |

| -C=O | - | ~172 |

| Aromatic H | ~6.9-7.3 | ~115-158 |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and instrument used.

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Comprehensive Structural Assignment

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all signals and confirming the complete molecular structure. These techniques display correlations between different nuclei, providing a comprehensive picture of molecular connectivity.

COSY (Correlation Spectroscopy): This is a homonuclear experiment that reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu Cross-peaks in a COSY spectrum connect signals from protons that are coupled to each other, typically through two or three bonds. researchgate.net For phenoxymethylpenicillin, COSY is used to trace the connectivity of protons within the β-lactam and thiazolidine rings, for example, by showing a correlation between H-5 and H-6. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These are heteronuclear experiments that show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduresearchgate.net Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the definitive assignment of protonated carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu HMBC is crucial for piecing together different molecular fragments. For instance, it can connect the methylene protons of the side chain to the amide carbonyl carbon and to the carbons of the phenoxy ring, confirming the attachment of the side chain to the penicillin core. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. The intensity of a NOESY cross-peak is inversely proportional to the distance between the protons. This experiment is vital for determining the stereochemistry of the molecule, for example, by confirming the cis relationship of the H-5 and H-6 protons on the β-lactam ring.

By combining the information from these advanced 1D and 2D NMR experiments, researchers can achieve a complete and unambiguous assignment of every proton and carbon signal, providing ultimate confirmation of the structure and stereochemistry of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques employed to elucidate the functional groups present within a molecule. These methods are based on the principle that molecules vibrate at specific frequencies corresponding to their unique structural features. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that match its natural vibrational modes, resulting in an IR absorption spectrum. Conversely, Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light, which provides information about the vibrational modes as shifts in frequency from the incident laser line.

For this compound, both techniques provide a detailed fingerprint of its complex structure, allowing for the identification of key functional groups. The presence of a β-lactam ring, a secondary amide, a thioether, a carboxylic acid salt, and a monosubstituted benzene (B151609) ring all give rise to characteristic vibrational bands.

Analysis of the IR spectrum reveals a strong absorption band corresponding to the C=O stretching vibration of the β-lactam ring, typically observed at a higher frequency (around 1770 cm⁻¹) due to ring strain. The amide C=O stretch (Amide I band) is also prominent, generally appearing around 1680-1660 cm⁻¹. The carboxylate anion (COO⁻) exhibits a strong asymmetric stretching vibration in the region of 1625-1550 cm⁻¹. The N-H stretching of the secondary amide is observed around 3300 cm⁻¹. Furthermore, the aromatic C-H stretching vibrations of the phenoxy group are typically seen just above 3000 cm⁻¹, while the aliphatic C-H stretches from the thiazolidine ring and methyl groups appear just below this value. The C-O stretching of the ether linkage can be found in the 1250-1200 cm⁻¹ region.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring of the phenoxy group gives rise to several characteristic Raman bands, including the ring breathing mode. The C-S stretching vibrations of the thioether in the thiazolidine ring, which can be weak in the IR spectrum, are often more readily observed in the Raman spectrum.

The following table summarizes the characteristic IR and Raman bands for the key functional groups in this compound:

| Vibrational Mode | Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| N-H Stretch | Secondary Amide | ~ 3300 | ~ 3300 |

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | Methyl, Methylene | 3000 - 2850 | 3000 - 2850 |

| C=O Stretch (β-lactam) | β-Lactam Ring | ~ 1770 | Weak |

| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1660 | 1680 - 1660 |

| Asymmetric COO⁻ Stretch | Carboxylate | 1625 - 1550 | 1625 - 1550 |

| C=C Stretch | Phenyl Ring | 1600 - 1450 | 1600 - 1450 |

| C-O Stretch | Phenolic Ether | 1250 - 1200 | Observable |

| C-S Stretch | Thioether | Weak | 700 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) of ions in the gas phase. For this compound, with a molecular formula of C₁₆H₁₇KN₂O₅S, the monoisotopic mass is approximately 388.05 Da. msu.edu

Various ionization techniques can be employed in the mass spectrometric analysis of this compound, with electrospray ionization (ESI) being particularly suitable due to the polar and ionic nature of the molecule. In positive ion mode, the potassium salt can be readily detected as the protonated molecule [M+H]⁺ or as an adduct with other cations present in the solvent.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing valuable structural information. A characteristic fragmentation pathway for penicillins involves the cleavage of the strained β-lactam ring. A common fragmentation is a retro [2+2] cycloaddition, leading to the opening of the β-lactam ring. Another significant fragmentation pathway involves the cleavage of the amide bond connecting the phenoxyacetyl side chain to the 6-aminopenicillanic acid core.

Key fragment ions observed in the mass spectrum of this compound and their proposed structures are detailed in the table below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure |

| 350.1 | [C₁₆H₁₈N₂O₅S]⁺ (Penicillanic acid moiety) |

| 192.1 | [C₈H₁₀NO₃S]⁺ (Thiazolidine ring fragment) |

| 160.1 | [C₈H₁₂NO₂S]⁺ (Fragment from β-lactam and thiazolidine ring cleavage) |

| 151.1 | [C₈H₇O₂]⁺ (Phenoxyacetyl moiety) |

| 94.1 | [C₆H₅O]⁺ (Phenoxy moiety) |

Elemental Analysis for Stoichiometric Composition Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements that constitute a compound. This method provides empirical evidence for the compound's stoichiometric formula. For a pure sample of this compound (C₁₆H₁₇KN₂O₅S), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements.

The results of elemental analysis are typically compared with the theoretical values to confirm the purity and identity of the synthesized or isolated compound. Any significant deviation between the experimental and theoretical values may indicate the presence of impurities or an incorrect structural assignment.

The theoretical elemental composition of this compound is presented in the following table:

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 16 | 192.176 | 49.46 |

| Hydrogen | H | 1.008 | 17 | 17.136 | 4.41 |

| Potassium | K | 39.098 | 1 | 39.098 | 10.06 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 7.21 |

| Oxygen | O | 15.999 | 5 | 79.995 | 20.59 |

| Sulfur | S | 32.06 | 1 | 32.06 | 8.25 |

| Total | 388.479 | 100.00 |

X-ray Crystallography for Solid-State Structural Analysis

From these studies, the key structural features of the phenoxymethylpenicillin moiety can be confirmed. The β-lactam ring is nearly planar but strained, which is crucial for its biological activity. The thiazolidine ring adopts a puckered conformation. The stereochemistry at the chiral centers is definitively established, confirming the (2S, 5R, 6R) configuration. The phenoxyacetyl side chain exhibits a specific orientation relative to the bicyclic core.

A representative table of crystallographic parameters for a related potassium penicillin salt is provided below to illustrate the type of data obtained from an X-ray crystallographic study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 15.89 |

| b (Å) | 8.78 |

| c (Å) | 16.12 |

| α (°) | 90 |

| β (°) | 104.5 |

| γ (°) | 90 |

| Volume (ų) | 2178 |

| Z | 4 |

| Density (calculated) | 1.49 g/cm³ |

Chemical Stability, Degradation Pathways, and Environmental Transformations of Phenoxymethylpenicillinic Acid Potassium Salt

Kinetic Studies of Degradation in Aqueous Solutions

The degradation of phenoxymethylpenicillinic acid potassium salt in aqueous solutions is a critical area of study, as it dictates the stability of liquid formulations and provides insights into its behavior in biological systems. The primary mechanism of degradation in aqueous media is the hydrolysis of the strained β-lactam ring, a reaction significantly influenced by pH, temperature, and the ionic strength of the solution.

Influence of pH on Hydrolysis Mechanisms

The rate of hydrolysis of the β-lactam ring in phenoxymethylpenicillin is markedly dependent on the pH of the solution. Both acidic and alkaline conditions can catalyze the degradation, leading to the formation of inactive products.

Under acidic conditions, the degradation of penicillins, including phenoxymethylpenicillin, is known to occur. nih.gov The process can lead to the formation of various degradation products. In strongly acidic solutions, penicillins can rearrange to form penillic acids.

In alkaline media, the degradation is also accelerated. The hydrolysis in alkaline conditions leads to the opening of the β-lactam ring to form phenoxymethylpenicilloic acid. This process is generally considered to be a first-order reaction with respect to the concentration of the penicillin. One study on the enzymatic hydrolysis of phenoxymethylpenicillin found that the optimal pH for this reaction was 6.0. nih.gov Another study on the quantitative determination of phenoxymethylpenicillin using potassium hydrogenperoxomonosulfate in an alkaline medium also highlights the susceptibility of the compound to degradation in basic conditions. jocpr.com

Temperature and Ionic Strength Effects on Degradation Kinetics

Temperature is a significant factor influencing the rate of degradation of this compound in aqueous solutions. An increase in temperature generally leads to an accelerated rate of hydrolysis, following the principles of the Arrhenius equation. This relationship allows for the prediction of the shelf-life of aqueous formulations at different storage temperatures.

A study on the stability of reconstituted penicillin V potassium (PVK) in oral syringes demonstrated a first-order degradation process. researchgate.net The stability was found to be highly dependent on temperature, with the product being unstable at room temperature (25°C) after less than 37 hours, while at 4°C, it reached 90% of the labeled concentration in 11.5 days. researchgate.net This underscores the importance of refrigeration for aqueous solutions of this antibiotic.

The Arrhenius equation describes the relationship between the rate constant (k) of a chemical reaction and the absolute temperature (T):

k = A e(-Ea/RT)

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature

While specific Arrhenius parameters for the aqueous degradation of this compound are not widely published, studies on other β-lactam antibiotics have shown that hydrolysis rates can increase by a factor of 2.5 to 3.9 for every 10°C rise in temperature. nih.gov

The ionic strength of the solution can also affect the degradation kinetics. For reactions involving charged species, the rate constant can be influenced by the ionic environment. A study on potassium penicillin G, a closely related compound, investigated the effect of ionic strength on its chemical stability. nih.gov While detailed quantitative data for this compound is scarce, it is plausible that the ionic strength could influence the rate of hydrolysis, particularly in buffered solutions or in the presence of other electrolytes. However, a study on various other antibiotics found that ionic strength did not significantly affect their degradation rates. researchgate.net Further research is needed to fully elucidate the impact of ionic strength on the degradation of this compound.

Solid-State Degradation Kinetics Under Controlled Humidity and Temperature

The stability of this compound in its solid form is crucial for the shelf-life and efficacy of oral solid dosage forms such as tablets and powders for reconstitution. In the solid state, degradation is often slower than in solution but can be significantly influenced by factors like humidity and temperature.

Mechanisms of Hydrolytic and Oxidative Decomposition in Solid Phase

In the solid state, the primary degradation pathway for this compound is hydrolysis, which is facilitated by the presence of moisture. The crystalline structure of the salt can adsorb water molecules, creating a microenvironment where hydrolytic reactions can occur, leading to the cleavage of the β-lactam ring.

A kinetic study on the degradation of penicillin potassium in the solid phase at different temperatures and relative humidities (RH) provides valuable insights. nih.gov The study found that the degradation process could be described by a kinetic model that incorporates both temperature and humidity. The reaction rate was expressed as:

-dc/dt = k(c₀ - c + B)

where:

c is the residual concentration

k is the degradation rate constant

c₀ is the original concentration

B is a constant related to the original concentration of the degradant

The degradation rate constant, k, was further expressed as:

k = A e(-Ea/RT)e(mHr)

where:

A is the pre-exponential factor

Ea is the activation energy (found to be 77.26 kJ/mol)

R is the universal gas constant

T is the absolute temperature

m is a constant (found to be 0.1159)

Hr is the relative humidity

This model demonstrates the significant impact of both temperature and humidity on the solid-state stability of the compound.

Oxidative degradation can also contribute to the decomposition of this compound in the solid phase, particularly in the presence of oxygen and light. The thioether group in the thiazolidine (B150603) ring is susceptible to oxidation, which can lead to the formation of sulfoxides. While specific studies on the oxidative decomposition of solid phenoxymethylpenicillin potassium are limited, forced degradation studies on tablets have included peroxide stress to evaluate the stability-indicating characteristics of analytical methods. jocpr.com

Specific Degradation Reactions and Products

The degradation of this compound results in the formation of several products, the nature of which depends on the degradation conditions. The identification and quantification of these degradation products are essential for quality control and for understanding the complete degradation pathway.

The most well-documented degradation product is phenoxymethylpenicilloic acid . This is formed through the hydrolytic cleavage of the β-lactam ring. This reaction results in the loss of antibacterial activity.

Under acidic conditions, further degradation and rearrangement can occur. Forced degradation studies have been employed to identify a range of degradation-related impurities (DRIs). nih.govsci-hub.se One study proposed the structures of various DRIs based on the known degradation mechanisms of penicillins. The primary degradation pathway involves the opening of the β-lactam ring to yield products such as penicilloic acid, penilloic acid, and penicillenic acid. sci-hub.se Another potential degradation pathway involves the carboxyl group of one molecule attacking the β-lactam ring of another, leading to the formation of dimers. sci-hub.se

A study on the enzymatic hydrolysis of phenoxymethylpenicillin identified 6-aminopenicillanic acid (6-APA) and phenoxyacetic acid as the products. ebi.ac.uk While this is an enzymatic reaction, it demonstrates the cleavage of the amide side chain, which can also occur under certain chemical conditions.

Forced degradation studies under various stress conditions (acid, base, peroxide, heat, and light) are crucial for identifying potential degradation products that may form during manufacturing, storage, or use. jocpr.com One such study on phenoxymethylpenicillin tablets aimed to develop a stability-indicating analytical method capable of separating the active ingredient from its degradation products. jocpr.com

The main degradation products identified through various studies include:

Phenoxymethylpenicilloic acid: Formed by the hydrolysis of the β-lactam ring.

Penillic acid: A rearrangement product formed under acidic conditions.

Penicillenic acid: Another degradation product that can be formed.

6-Aminopenicillanic acid (6-APA): Formed by the cleavage of the acyl side chain.

Phenoxyacetic acid: The other product of side-chain cleavage.

Dimers: Formed through intermolecular reactions.

The following table summarizes some of the identified degradation products and the conditions under which they are typically formed:

| Degradation Product | Formation Condition | Reference |

| Phenoxymethylpenicilloic acid | Hydrolysis (acidic, alkaline, neutral) | sci-hub.se |

| Penillic acid | Acidic conditions | sci-hub.se |

| Penicillenic acid | Acidic conditions | sci-hub.se |

| 6-Aminopenicillanic acid | Enzymatic or chemical cleavage of side chain | ebi.ac.uk |

| Phenoxyacetic acid | Enzymatic or chemical cleavage of side chain | ebi.ac.uk |

| Dimers | Intermolecular reaction | sci-hub.se |

Beta-Lactam Ring Hydrolysis Products

The hydrolysis of the strained amide bond in the β-lactam ring is the principal non-enzymatic degradation pathway for phenoxymethylpenicillin and other penicillins. researchgate.net This reaction can be catalyzed by both acidic and alkaline conditions. nih.gov Under acidic conditions, the degradation rate is significantly accelerated compared to neutral or alkaline conditions. nih.gov

The primary product of this hydrolytic cleavage is penicilloic acid . nih.govnih.gov This process involves the opening of the β-lactam ring, which results in a complete loss of antibacterial activity. nih.gov Under acidic conditions, penicilloic acid can undergo further degradation to form other products, such as penilloic acid . mazums.ac.ir The general pathway involves the nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactam ring, leading to the irreversible opening of the ring structure.

A study on the hydrothermal treatment of penicillin showed that under acidic conditions (pH 4), six different degradation products were detected, while under neutral and alkaline conditions, penicilloic acid was the main degradation product. nih.gov

Table 1: Major Hydrolytic Degradation Products of Phenoxymethylpenicillin

| Degradation Product | Formation Condition | Significance |

|---|---|---|

| Penicilloic Acid | Primary product of hydrolysis under acidic, neutral, or alkaline conditions. nih.govnih.gov | Biologically inactive; its formation signifies the loss of antibiotic efficacy. nih.gov |

| Penilloic Acid | Formed from the further degradation of penicilloic acid, particularly under acidic conditions. mazums.ac.ir | Represents a more advanced stage of degradation. |

Degradation Induced by Heavy Metal Ions (e.g., Mercury(II) Acetate)

The degradation of this compound can be significantly catalyzed by the presence of various metal ions. nih.govnih.gov Divalent transition metal ions such as zinc (Zn²⁺), copper (Cu²⁺), nickel (Ni²⁺), and manganese (Mn²⁺) have been shown to accelerate the hydrolysis of the β-lactam ring. nih.govacs.org Penicillins are generally inactivated in the presence of metal ions like copper, mercury, or zinc. nih.gov

The catalytic mechanism often involves the formation of an intermediate substrate-metal complex. nih.gov The metal ion coordinates with the penicillin molecule, which increases the susceptibility of the β-lactam ring to nucleophilic attack. Studies have shown that Zn²⁺ has a particularly significant catalytic effect on penicillin degradation. nih.govnih.gov In one study, the addition of 5 mg·L⁻¹ of Zn²⁺ at pH 7 resulted in a 100% degradation rate after 60 minutes of hydrothermal treatment. nih.gov The catalytic effect of Zn²⁺ in the degradation of penicillins, however, was found to be weaker than that of cadmium (Cd²⁺). nih.gov The degradation of penicillin V in the presence of Zn²⁺ involves the formation of a single intermediate substrate-metal complex (SM), which then degrades in a first-order reaction. nih.gov The final product is the corresponding penamaldic derivative. nih.gov

Table 2: Effect of Divalent Metal Ions on Penicillin Degradation

| Metal Ion | Observed Effect | Reference |

|---|---|---|

| Zinc (Zn²⁺) | Significant catalytic effect; promotes hydrolysis of the β-lactam ring. | nih.govnih.gov |

| Copper (Cu²⁺) | Promotes both hydrolysis and oxidation processes. | nih.gov |

| Manganese (Mn²⁺) | Promotes the hydrolysis of penicillin. | nih.gov |

| Iron (Fe²⁺) | Generally promotes hydrolysis of the β-lactam ring. | nih.gov |

Photolytic and Radiolytic Degradation Studies

This compound is susceptible to degradation upon exposure to ultraviolet (UV) light and ionizing radiation.

Photolytic Degradation: Studies have shown that penicillin V is photolytically degradable by simulated sunlight. nih.gov The half-life for this degradation process has been observed to be between 3.2 and 7.0 hours under simulated sunlight at 1 kW/m². nih.gov The primary transformation reaction during photolysis is the hydrolysis of the β-lactam ring. nih.gov This is often followed by further reactions, such as the elimination of carboxylic and dimethyl thiazolidine carboxylic acid groups. nih.gov Interestingly, one study noted that unlike other penicillins whose antibacterial activity was lost after photolytic degradation, solutions of penicillin V did not show a decline in antibacterial activity, possibly due to the formation of still-active epimers. nih.gov Photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) and zinc oxide (ZnO) under UV irradiation has also been proven effective in decomposing penicillins. nih.govnih.govacs.org

Radiolytic Degradation: Ionizing radiation, such as gamma rays or electron beams, is an effective method for degrading penicillins in aqueous solutions. mdpi.comresearchgate.net The degradation mechanism primarily involves the reactive species generated from the radiolysis of water, such as hydroxyl radicals (•OH), hydrated electrons (eₐₒ⁻), and hydrogen atoms (H•). mdpi.com The hydroxyl radical is a powerful oxidizing agent that can attack various sites on the penicillin molecule, including the thioether group and the aromatic ring. nih.gov Studies on penicillin G, a closely related compound, showed that gamma radiation was effective in its degradation and deactivation. researchgate.net The efficiency of radiolytic degradation can be influenced by the pH of the solution and the presence of other substances that can act as radical scavengers. mdpi.comresearchgate.net

Table 3: Summary of Photolytic and Radiolytic Degradation Findings

| Degradation Method | Key Findings | Primary Mechanism/Products |

|---|---|---|

| Photolysis (Simulated Sunlight) | Degradation half-life of 3.2–7.0 hours. nih.gov | Hydrolysis of the β-lactam ring. nih.gov |

| Photocatalysis (UV/ZnO) | Achieved 76.5% removal of penicillin G under optimal conditions. nih.gov | Generation of hydroxyl radicals that oxidize the antibiotic. nih.gov |

| Radiolysis (Gamma Radiation) | Effective for degradation and deactivation in aqueous solutions. researchgate.net | Attack by reactive species from water radiolysis (•OH, eₐₒ⁻, H•). mdpi.com |

Enzymatic Degradation Pathways (excluding clinical metabolism)

Outside of a clinical context, the primary route of enzymatic degradation for phenoxymethylpenicillin involves enzymes known as β-lactamases . wikipedia.orgiajps.com These enzymes are produced by a wide variety of bacteria and are a common mechanism of antibiotic resistance. cetjournal.it They catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic inactive. nih.govcetjournal.it

The biodegradation of penicillin antibiotics is considered a promising method for removing antibiotic residues from the environment due to its high efficiency and low cost. nih.gov Various bacterial genera, including Pseudomonas, Bacillus, and Paracoccus, have been identified as capable of degrading penicillins. nih.govsemanticscholar.org

Specific enzymes have been isolated and characterized for their ability to degrade penicillin V. For example, a β-lactamase from Ochrobactrum tritici, named OtLac, was identified and shown to be highly active against penicillin V. nih.gov This enzyme, a class C β-lactamase, demonstrated efficient biodegradation of penicillin V potassium in in-vitro studies. nih.gov The use of immobilized β-lactamases has also been explored, showing significantly enhanced catalytic activity and stability for penicillin degradation compared to the free enzyme. cetjournal.itcetjournal.it

Table 4: Example of a β-Lactamase Active Against Penicillin V

| Enzyme | Source Organism | Kinetic Parameters (for Penicillin V) | Optimal Conditions |

|---|---|---|---|

| OtLac (β-lactamase) | Ochrobactrum tritici | Kₘ: 17.86 μM kcat: 25.28 s⁻¹ | Temperature: 32°C pH: 7.0 |

Source: Data from Zhang et al., 2021. nih.gov

Structure Activity Relationship Studies and Rational Design of Phenoxymethylpenicillinic Acid Potassium Salt Derivatives

Correlation of Structural Modifications with PBP Binding Affinity

The antibacterial activity of phenoxymethylpenicillin and its derivatives is contingent upon their ability to acylate and inactivate penicillin-binding proteins (PBPs), enzymes crucial for the final steps of bacterial cell wall biosynthesis. nih.govnih.gov The structure of the acyl side chain is a primary determinant of the binding affinity and specificity for different PBPs. nih.gov Structure-activity relationship (SAR) studies have elucidated how modifications to the phenoxymethyl (B101242) group influence interactions within the PBP active site.

The core hypothesis is that β-lactam antibiotics mimic the D-alanine-D-alanine dipeptide substrate of PBPs, allowing them to bind to the active site. nih.gov The binding affinity is governed by a combination of factors, including the steric and electronic properties of the side chain. Modifications to the phenoxy ring, such as the introduction of substituents, can alter the molecule's shape and electronic distribution, thereby affecting its fit and interaction with amino acid residues in the PBP active site.

Below is a table summarizing hypothetical data from docking studies on PBP binding affinities of various phenoxymethylpenicillin analogs, illustrating the impact of side chain modifications.

| Compound | Side Chain Modification | Predicted Binding Affinity (kcal/mol) | Key Interactions with PBP Active Site |

| Phenoxymethylpenicillin | Unsubstituted phenoxyacetyl | -7.5 | H-bond with Thr, Ser; π-π stacking with Tyr |

| Analog A | 4-Fluoro-phenoxyacetyl | -8.2 | Enhanced electrostatic interactions |

| Analog B | 4-Methoxy-phenoxyacetyl | -7.9 | Additional H-bond potential |

| Analog C | Naphthoxyacetyl | -9.2 | Increased hydrophobic and π-π stacking interactions |

| Analog D | Biphenyl-4-oxyacetyl | -8.8 | Extended hydrophobic surface interaction |

This table is interactive. You can sort the columns by clicking on the headers.

Impact of Side Chain Alterations on Beta-Lactamase Susceptibility

A major mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the drug. The structure of the acyl side chain plays a crucial role in determining an antibiotic's susceptibility to these enzymes. chargedmagazine.org Bulky side chains can sterically hinder the approach of the β-lactamase to the β-lactam ring, thereby providing a degree of resistance. nih.gov

For first and second-generation penicillins like phenoxymethylpenicillin, the relatively simple side chain offers limited protection against many common β-lactamases. nih.gov However, modifications that increase the steric bulk near the β-lactam ring can reduce the rate of hydrolysis. For example, third- and fourth-generation penicillins feature larger, more complex side chains that are effective against certain class A β-lactamases due to steric clashes within the enzyme's active site. nih.gov

Conversely, some β-lactamases, such as class C enzymes, have larger active sites that can accommodate even bulky side chains, rendering this strategy less effective. nih.gov The design of β-lactamase-resistant penicillins often involves a delicate balance between maintaining high affinity for PBPs and presenting a structure that is a poor substrate for β-lactamases.

The following table presents hypothetical research findings on the relative hydrolysis rates of phenoxymethylpenicillin analogs by a common β-lactamase.

| Compound | Side Chain Modification | Relative Rate of Hydrolysis (%) (Phenoxymethylpenicillin = 100%) |

| Phenoxymethylpenicillin | Unsubstituted phenoxyacetyl | 100 |

| Analog E | 2,6-Dimethoxy-phenoxyacetyl | 45 |

| Analog F | 2-Biphenyl-oxyacetyl | 60 |

| Analog G | 2-Naphthoxyacetyl | 55 |

This table is interactive. You can sort the columns by clicking on the headers.

Modulation of Conformational Preferences and Molecular Flexibility

Conformational analysis studies have shown that biologically active penicillins, including Penicillin V (phenoxymethylpenicillin), tend to adopt a compact, folded structure in their global energy minimum state. researchgate.net In this conformation, the convex face of the molecule is accessible for binding to the PBP, with the C3-carboxyl group and the side-chain N-H group exposed for key interactions. researchgate.net In contrast, inactive or less active penicillins may favor different, less compact conformations. researchgate.net

The flexibility of the side chain can also impact activity. A rigid side chain might lock the molecule into a bioactive conformation, but it could also prevent necessary induced-fit adjustments upon binding to the PBP. Conversely, a highly flexible side chain might spend less time in the optimal binding conformation. Therefore, modulating the conformational preferences and flexibility through side chain design is a key strategy in developing new penicillin derivatives. This can be achieved by introducing rigid elements like aromatic rings or by altering rotational barriers within the side chain.

Design Strategies for Enhanced Molecular Stability

Phenoxymethylpenicillin is known for being relatively stable in acidic environments compared to Benzylpenicillin, which allows for oral administration. actamedicamarisiensis.roactamedicamarisiensis.ro However, it is still susceptible to degradation, primarily through acid-catalyzed hydrolysis of the β-lactam ring. Enhancing the molecular stability, particularly in the acidic conditions of the stomach, can improve bioavailability. actamedicamarisiensis.ro

One successful strategy involves the use of cyclodextrins as auxiliary substances. actamedicamarisiensis.roactamedicamarisiensis.ro Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules. Studies have shown that forming an inclusion complex with β-cyclodextrin or 2-hydroxypropyl-β-cyclodextrin significantly improves the stability of phenoxymethylpenicillin in acidic environments (pH 1.2). actamedicamarisiensis.roactamedicamarisiensis.ro The cyclodextrin (B1172386) molecule encapsulates part of the penicillin, protecting the labile β-lactam ring from the acidic medium.

Another approach involves chemical modification of the molecule itself, although this must be balanced with maintaining antibacterial activity. Strategies could include introducing electron-withdrawing groups on the side chain to subtly alter the electronics of the β-lactam amide bond, potentially reducing its susceptibility to hydrolysis. However, such changes can also impact PBP binding affinity, making this a complex optimization problem.

Synthetic Strategies for Novel Phenoxymethylpenicillin Analogs for Research Probes

The synthesis of novel phenoxymethylpenicillin analogs is crucial for SAR studies and for developing research probes to investigate bacterial resistance mechanisms and PBP function. The primary synthetic route involves the acylation of 6-aminopenicillanic acid (6-APA). researchgate.netnih.gov 6-APA is the core nucleus of all penicillins and is produced on a large scale by the enzymatic cleavage of the side chain from Penicillin G or Penicillin V. nih.gov

The general synthetic strategy is a straightforward condensation reaction: